molecular formula C11H17NO3 B1425828 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1560460-14-1

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B1425828
CAS No.: 1560460-14-1
M. Wt: 211.26 g/mol
InChI Key: XDPDMFBCHJTXJG-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the oxime, followed by cyclization to the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. The carboxylic acid group can also play a role in binding to active sites and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

    3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(3-methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h7-8,10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPDMFBCHJTXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2=NOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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